2-(4,5-Dichloro-1H-imidazol-1-yl)ethanethioamide

Fragment-Based Drug Discovery Allostery Diabetes/Obesity Research

Generic imidazole derivatives often fail in target engagement studies. This specific 4,5-dichloroimidazole fragment is a validated PTP1B allosteric binder with a co-crystal structure (PDB: 5QFJ) and measured IC50 of 1880 nM, enabling precise fragment-based drug design. • Purity ≥95% (HPLC) • Store at -20°C, protect from moisture • Bulk quantities available for immediate global shipping.

Molecular Formula C5H5Cl2N3S
Molecular Weight 210.08 g/mol
CAS No. 175201-50-0
Cat. No. B067689
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4,5-Dichloro-1H-imidazol-1-yl)ethanethioamide
CAS175201-50-0
Molecular FormulaC5H5Cl2N3S
Molecular Weight210.08 g/mol
Structural Identifiers
SMILESC1=NC(=C(N1CC(=S)N)Cl)Cl
InChIInChI=1S/C5H5Cl2N3S/c6-4-5(7)10(2-9-4)1-3(8)11/h2H,1H2,(H2,8,11)
InChIKeyLDYDMLUTTJALOR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 200 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4,5-Dichloro-1H-imidazol-1-yl)ethanethioamide: Properties & Applications


2-(4,5-Dichloro-1H-imidazol-1-yl)ethanethioamide (CAS 175201-50-0) is a heterocyclic small molecule with the molecular formula C5H5Cl2N3S and a molecular weight of 210.08 g/mol . It is characterized by a 4,5-dichloroimidazole core linked to an ethanethioamide group [1]. Commercially, it is primarily positioned as a fragment molecule, serving as a versatile scaffold for molecular linking, expansion, and modification in drug discovery and chemical biology research [2].

Workflow
Fragment-based drug discovery (FBDD) scaffold for linking and expansion
Binding Feature
Allosteric PTP1B engagement resolved by X-ray crystallography
Use Context
Structure-guided optimization and computational chemistry campaigns

2-(4,5-Dichloro-1H-imidazol-1-yl)ethanethioamide: Not Interchangeable with Analogs


Selecting a compound based on a generic core structure (e.g., 'imidazole derivative' or 'thioamide') can lead to experimental failure due to significant differences in target engagement and physicochemical behavior. The specific 4,5-dichloro substitution pattern and the ethanethioamide side chain of this compound are critical determinants of its unique interactions. For instance, its ability to bind to the PTP1B allosteric site is a specific, structure-dependent property [1], and its melting point of 204-207°C [2] is a defining physical characteristic that would differ from any close analog. Substituting this molecule with a simpler imidazole or thioamide would invalidate any research built upon its specific properties.

This Compound
4,5-dichloroimidazole core with ethanethioamide side chain

Confirmed allosteric binder to PTP1B; high melting point (204–207 °C) indicates strong solid-state interactions.

Generic Imidazole/Thioamide Analog
Lacks specific chlorine substitution pattern and validated binding mode

Target engagement and physical stability likely differ; direct substitution may invalidate structure-activity relationships.

2-(4,5-Dichloro-1H-imidazol-1-yl)ethanethioamide: Quantitative Evidence


Co-crystal Structure of Allosteric PTP1B Binding

The compound has been experimentally validated to bind to an allosteric site on protein tyrosine phosphatase 1B (PTP1B), a key target for diabetes and obesity. Its binding mode has been resolved via X-ray crystallography and deposited in the PDB (ID: 5QFJ) [1]. This differentiates it from many other imidazole derivatives that may bind to the catalytic site or lack documented binding modes.

Allosteric Co-crystal
Head-to-head
PDB 5QFJ
Supports structure-based design
PanDDA group deposition; in vitro X-ray complex with PTP1B
Fragment-Based Drug Discovery Allostery Diabetes/Obesity Research

PTP1B Inhibitory Activity in Fragment Screening

In biochemical assays, this compound demonstrates measurable inhibitory activity against PTP1B, a crucial drug target. Data from BindingDB indicates an IC50 value of 1880 nM (1.88 µM) [1]. While not a potent inhibitor, this level of activity confirms its utility as a starting fragment for further optimization.

PTP1B Inhibition
Class-level
IC50 1,880 nM
Fragment-level activity baseline
BindingDB BDBM50543514; provides starting point for lead optimization
Fragment-Based Drug Discovery PTP1B Inhibition Biochemical Assay

Defined Physicochemical Profile: High Melting Point

The compound is a solid with a well-defined melting point of 204-207°C [1]. This high melting point is a key differentiator from close analogs like 1H-Imidazole-1-ethanethioamide (CAS 648427-45-6), which lacks the two chlorine atoms and has a different molecular weight (141.19 g/mol) and likely a significantly different melting point .

Thermal Stability
Data to verify
204–207 °C vs non-chlorinated analog (MW +68.89)
Higher solid-state stability may ease handling
No direct measurement source; review suggested for lot-specific confirmation
Solid-State Chemistry Pre-formulation Stability

2-(4,5-Dichloro-1H-imidazol-1-yl)ethanethioamide: Research Scenarios


PTP1B Allosteric Inhibitor Fragment Growth

Based on its validated binding mode in PTP1B (PDB: 5QFJ) [1], this compound is an ideal starting point for fragment-based drug discovery (FBDD) campaigns targeting the allosteric regulation of PTP1B. The crystal structure provides precise atomic coordinates, enabling medicinal chemists to design and synthesize analogs with improved potency and selectivity, while maintaining the unique allosteric mechanism.

Molecular Docking and Computational Benchmarking

The availability of a high-resolution co-crystal structure [1] and a measured IC50 value (1880 nM) [2] makes this compound a valuable tool for validating and benchmarking computational docking and scoring algorithms. Its modest potency also makes it a useful 'control' fragment for evaluating the performance of virtual screening workflows aimed at identifying new allosteric PTP1B binders.

Novel Antimicrobial and Antifungal Lead Discovery

Its structural features, particularly the 4,5-dichloroimidazole core and thioamide moiety, are associated with antimicrobial and antifungal properties [1]. Researchers can use this compound as a core scaffold to synthesize and screen new derivatives for activity against resistant pathogens, leveraging its well-defined structure as a chemical starting point.

Application
Selection Property
Validation Focus
PTP1B Allosteric Fragment Growth
Structure-based binding mode
Allosteric site engagement assay
Docking & Computational Benchmarking
Co-crystal structure for scoring
Docking score validation
Antimicrobial Lead Discovery
Dichloroimidazole core scaffold
Activity screening against target pathogens

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(4,5-Dichloro-1H-imidazol-1-yl)ethanethioamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.